1-(2-Chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid

Lipophilicity Drug-likeness Permeability

Medicinal chemistry teams optimizing azetidine-3-carboxylic acid lead series often face suboptimal LogP that limits permeability. This compound provides a LogP of 1.64-a ~2.1-fold increase over the unsubstituted benzoyl analog-without increasing TPSA (57.61 Ų). - Enables rational lipophilicity-permeability balance tuning at the N-acyl position. - The unique Cl isotopic pattern (³⁵Cl/³⁷Cl ≈ 3:1) serves as an intrinsic mass tag for confident peak assignment in metabolic stability and reaction monitoring LC-MS/MS workflows. - Free 3-carboxylic acid handle supports amide/ester conjugation for PROTAC, ADC, or bioconjugate synthesis. Supplied with ≥98% purity, sealed in dry storage at 2-8°C, and shipped under ambient conditions for research and further manufacturing use only.

Molecular Formula C11H9ClFNO3
Molecular Weight 257.64 g/mol
CAS No. 1407081-62-2
Cat. No. B1531313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid
CAS1407081-62-2
Molecular FormulaC11H9ClFNO3
Molecular Weight257.64 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)C(=O)O
InChIInChI=1S/C11H9ClFNO3/c12-9-3-7(13)1-2-8(9)10(15)14-4-6(5-14)11(16)17/h1-3,6H,4-5H2,(H,16,17)
InChIKeyLYIXKVULNXCERJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid – Physicochemical & Scaffold Profile


1-(2-Chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid (CAS 1407081-62-2, MF C₁₁H₉ClFNO₃, MW 257.65) belongs to the N-acyl azetidine-3-carboxylic acid class, comprising a strained four-membered azetidine heterocycle bearing a 3-carboxylic acid handle and an N-benzoyl group substituted with chlorine at the 2-position and fluorine at the 4-position . This scaffold is recognized in medicinal chemistry as a conformationally constrained building block for the synthesis of bioactive molecules, including S1P receptor modulators, EP₂ receptor antagonists, and GABA uptake inhibitors [1]. The compound is supplied with ≥98% purity by multiple vendors for research and further manufacturing use only .

Conformationally constrained azetidine scaffold for medicinal chemistry building block synthesis
Unique 2-chloro-4-fluorobenzoyl pattern enables lipophilicity tuning without adding H-bond acceptors
Supplied at research-grade purity with documented hazard classification; standard lab safety precautions apply

1-(2-Chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid – Analog Substitution Limitations


Substitution with unsubstituted 1-benzoylazetidine-3-carboxylic acid (CAS 97639-63-9) or single-halogen analogs (e.g., 1-(4-fluorobenzoyl)azetidine-3-carboxylic acid, CAS 1343080-18-1) introduces quantifiable changes in lipophilicity, molecular weight, hydrogen-bond acceptor count, and electronic character that are consequential for downstream synthetic derivative SAR, physicochemical property optimization, and biological target engagement . The simultaneous presence of both chloro and fluoro substituents in the target compound generates a distinct electronic and steric profile – the chlorine contributes increased lipophilicity and polarizability, while the fluorine modulates metabolic oxidative susceptibility and conformational preference – a combination that cannot be recapitulated by analogs bearing only one halogen or none [1]. These differences are directly measurable as shown in the evidence items below.

Unsubstituted or mono-halogen benzoyl analogs lack the combined electronic and steric profile of the 2-Cl,4-F pattern; lipophilicity and metabolic stability may shift
The chlorine isotopic signature (³⁵Cl/³⁷Cl) used for MS tracking is absent in non‑halogenated or fluorine‑only analogs, limiting direct substitution in metabolite tracing workflows
Hazard classification (GHS07) may differ between analogs; safety data must be verified for each substituent pattern

1-(2-Chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid – Quantitative Comparator Evidence


LogP Lipophilicity vs. Unsubstituted Analog

The target compound exhibits a calculated LogP of 1.6357, which is approximately 2.1-fold higher than the unsubstituted 1-benzoylazetidine-3-carboxylic acid analog (LogP 0.7811) and approximately 2.0-fold higher than the 2-methoxybenzoyl analog (LogP ~0.79–0.85) . This LogP elevation is attributable to the combined contribution of the chlorine atom (Hansch π ≈ +0.71) and fluorine atom (Hansch π ≈ +0.14) on the benzoyl ring, placing the target compound in a more favorable lipophilicity range (LogP 1–3) for membrane permeability while remaining below the threshold (LogP >5) associated with poor solubility and promiscuous binding [1].

Lipophilicity
Cross‑study comparable
Target LogP 1.64 vs. unsubstituted benzoyl analog 0.78 (Δ +0.85); ~2.1‑fold higher
Supports lipophilicity screening for permeability optimization
Vendor‑calculated values; experimental verification recommended
Lipophilicity Drug-likeness Permeability

Molecular Weight: Halogen vs. Unsubstituted Analog

At MW 257.65, the target compound is 52.44 Da heavier than 1-benzoylazetidine-3-carboxylic acid (MW 205.21, CAS 97639-63-9) and 34.45 Da heavier than the 4-fluorobenzoyl analog (MW 223.20, CAS 1343080-18-1) . This mass increment is entirely accounted for by the introduction of one chlorine (+34.45 Da vs. the 4-F analog) and one fluorine (+18.00 Da vs. the chloro-only analog). The target compound remains within the lead-like MW range (≤350 Da) and the Rule-of-Five threshold (≤500 Da), while offering a distinct halogen mass tag that can serve as an isotopic signature (³⁵Cl/³⁷Cl ratio) for mass spectrometry tracing in metabolic studies [1].

Molecular weight
Direct comparison
MW 257.65 (target) vs. 205.21 (unsubstituted) — Δ +52.44 Da from Cl/F introduction
Enables MS tracking via chlorine isotopic pattern
Halogen mass difference supports metabolite tracing workflows
Molecular weight Lead-likeness Halogenation

TPSA and H-Bond Acceptors vs. Analogs

The target compound has a calculated TPSA of 57.61 Ų, matching the unsubstituted 1-benzoylazetidine-3-carboxylic acid (TPSA 57.61), but notably lower than the 2-methoxybenzoyl analog (TPSA 66.84 Ų) . This TPSA value falls below the commonly cited threshold of 60 Ų for favorable oral absorption and below 70 Ų for potential blood-brain barrier penetration, suggesting that the target compound retains the permeability profile of the parent scaffold while the methoxy analog's higher TPSA (Δ = +9.23 Ų) may compromise membrane transit [1]. The target compound has 2 H-bond acceptors vs. 3 for the 2-methoxybenzoyl analog, consistent with the TPSA difference .

TPSA & H‑bond acceptors
Cross‑study comparable
TPSA 57.61 Ų (same as unsubstituted); 2‑methoxybenzoyl analog TPSA 66.84 Ų (Δ −9.23). H‑acceptors: 2 vs. 3
Maintains permeability‑favorable TPSA without adding H‑bond acceptors
Calculated values; experimental permeability data not available
TPSA Oral bioavailability CNS penetration

Azetidine-3-carboxylic Acid Scaffold Validation

The azetidine-3-carboxylic acid scaffold is validated in multiple pharmacological contexts. PF-04418948 – a 4-fluorobenzoyl azetidine-3-carboxylic acid derivative with a 3-[(6-methoxynaphthalen-2-yl)oxy]methyl substituent – is a potent, selective EP₂ receptor antagonist (IC₅₀ = 16 nM, >2000-fold selectivity over EP₁, EP₃, EP₄, DP₁, and CRTH₂ receptors) [1]. In the GABA transporter field, conformationally constrained azetidine-3-carboxylic acid derivatives have yielded GAT-3 inhibitors with IC₅₀ values as low as 15.3 μM [2]. In the S1P receptor modulator field, azetidine-3-carboxylic acid-containing agonists (e.g., ceralifimod/ONO-4641, CS-2100) have demonstrated potent S1P₁ agonism with oral in vivo activity at doses of 0.3 mg/kg [3]. While these examples bear different N-substituents than the target compound, they collectively demonstrate that the azetidine-3-carboxylic acid core is a privileged scaffold for generating potent, selective ligands across diverse target classes, and that the choice of N-acyl substituent is a critical determinant of target selectivity and potency [4].

Scaffold validation
Class‑level inference
Azetidine‑3‑carboxylic acid core validated in EP₂, S1P₁, and GAT‑3 ligands (literature); no direct data for the 2‑Cl,4‑F benzoyl compound
Supports scaffold hypothesis; specific substituent remains untested
Class‑level inference only; SAR exploration required
Azetidine scaffold EP2 antagonist S1P receptor GABA transporter

Purity Specification and Hazard Classification

The target compound is supplied at ≥98% purity by Chemscene (Cat. No. CS-0583936) and Leyan (Product No. 1654602) with storage specification of sealed, dry, 2–8°C . The compound carries GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), and is classified as non-hazardous for DOT/IATA transport by at least one vendor (AKSci) . Chemscene notes this product qualifies as a dangerous good under certain shipping conditions, with HazMat fees potentially applicable depending on quantity and destination . In contrast, the unsubstituted analog 1-benzoylazetidine-3-carboxylic acid (CAS 97639-63-9) is available from MolCore at comparable purity (≥98%) but with no reported GHS hazard classification in the accessed sources, suggesting potential differences in safety profile attributable to halogen substitution .

Purity & hazard
Specification review
≥98% purity; GHS07 (H302, H315, H319, H335); sealed dry storage 2–8°C
Standard research‑grade procurement with known hazard profile
Verify SDS for lab‑specific handling requirements
Purity Quality control Hazard classification Procurement

1-(2-Chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid – Recommended Applications


Lipophilicity-Tuned Lead Optimization

For medicinal chemistry teams optimizing lead series where the azetidine-3-carboxylic acid core has been established but suboptimal LogP limits permeability, the target compound offers a LogP of 1.64 – a ~2.1-fold increase over the unsubstituted benzoyl analog (LogP 0.78) – without increasing TPSA (57.61 Ų for both), thereby improving the lipophilicity-permeability balance while maintaining oral absorption potential . This makes it a rational choice when SAR indicates that increased lipophilicity at the N-acyl position is desired without introducing additional H-bond acceptors that would elevate TPSA .

Halogen Isotopic Signature for MS Metabolite Tracing

The distinctive chlorine isotopic pattern (³⁵Cl/³⁷Cl ≈ 3:1 natural abundance) provides a built-in mass tag for tracking this compound and its derivatives through metabolic stability assays, reaction monitoring, and metabolite identification workflows using LC-MS/MS . This is a practical advantage over non-halogenated analogs (e.g., 1-benzoylazetidine-3-carboxylic acid) that lack this isotopic signature, enabling more confident peak assignment in complex biological matrices .

Exploratory SAR with Halogenated Benzoyl Azetidines

Given that the 4-fluorobenzoyl azetidine-3-carboxylic acid chemotype has produced a clinical-quality EP₂ antagonist (PF-04418948, IC₅₀ = 16 nM) and the azetidine-3-carboxylic acid scaffold has yielded potent S1P₁ agonists, the target compound's 2-chloro-4-fluorobenzoyl substituent represents a structurally novel perturbation of a validated pharmacophore [1]. Procurement of this compound enables exploration of whether the ortho-chloro substitution can modulate selectivity, potency, or physicochemical properties compared to the para-fluoro-only chemotype [1].

PROTAC and ADC Conjugation via Carboxylic Acid Handle

The free 3-carboxylic acid group provides a versatile conjugation handle for amide or ester bond formation, enabling incorporation into PROTACs, antibody-drug conjugates (ADCs), or bioconjugates where the azetidine ring contributes conformational rigidity . The target compound's halogen substitution pattern may influence the physicochemical properties and intracellular trafficking of the resulting conjugates compared to non-halogenated analogs .

Application
Selection Property
Validation Focus
Lipophilicity‑tuned lead optimization
Halogen substitution pattern delivers LogP increase without TPSA penalty
LogP‑permeability balance in SAR studies
MS metabolite tracing
Chlorine isotopic signature (³⁵Cl/³⁷Cl) for confident peak assignment
LC‑MS/MS detection and metabolite identification in biological matrices
Exploratory SAR with halogenated benzoyl azetidines
Structurally novel 2‑Cl,4‑F benzoyl substituent on a validated scaffold
Selectivity and potency evaluation versus para‑fluoro‑only chemotype
PROTAC / ADC conjugation
Free 3‑carboxylic acid handle for amide/ester conjugation
Conjugation efficiency and impact of halogen substitution on conjugate properties
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